![molecular formula C21H20N4O2S B2647751 3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894021-22-8](/img/structure/B2647751.png)

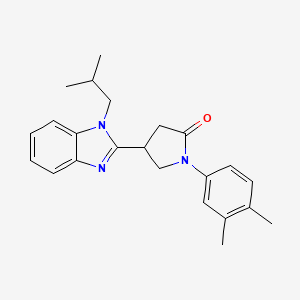

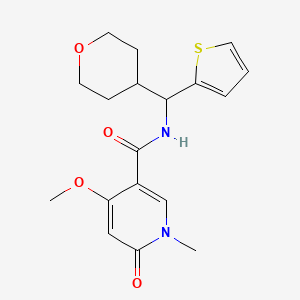

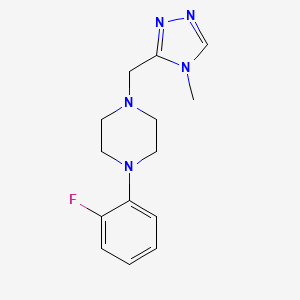

3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

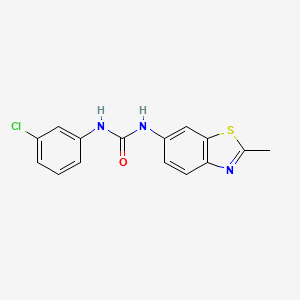

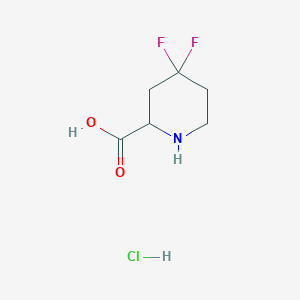

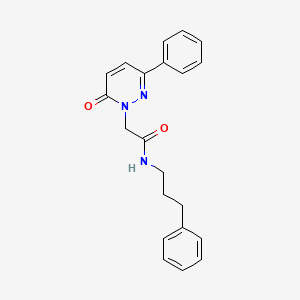

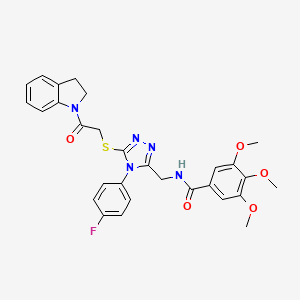

Thiazolo[3,2-b][1,2,4]triazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been found to possess a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives often involves the condensation reaction of 3-substituted-1,2,4-triazole with chloroacetic acid in acidic media .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed via the single-crystal X-ray diffraction method .

Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can vary depending on the specific substituents present on the thiazolo[3,2-b][1,2,4]triazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure and substituents.

Aplicaciones Científicas De Investigación

Photophysical Property Study and Synthetic Applications

Compounds with structures similar to the specified chemical have been synthesized and evaluated for their photophysical properties. For example, novel fluorescent triazole derivatives have been developed, showing potential applications in materials science for their emission properties, stability, and theoretical understanding through DFT computations (Padalkar et al., 2015).

Medicinal Chemistry and Drug Development

Thiazole and triazole derivatives have been synthesized with potential anti-inflammatory and analgesic activities. These compounds have shown significant activity as cyclooxygenase inhibitors, highlighting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020). Additionally, benzamide derivatives have been explored for antimicrobial properties, suggesting the utility of such compounds in developing new antimicrobial agents (Priya et al., 2006).

Catalysis and Material Science

Thiazole derivatives have been incorporated into molybdenum(VI) complexes, demonstrating efficient catalytic activity for oxidation reactions. Such catalysts offer potential for reuse and stability, making them suitable for industrial applications (Ghorbanloo et al., 2017).

Antiviral Research

Benzamide-based heterocycles have been synthesized and evaluated for their antiviral activities, particularly against avian influenza viruses. This research underscores the potential of structurally complex benzamide derivatives in the development of new antiviral drugs (Hebishy et al., 2020).

Safety And Hazards

The safety and hazards associated with these compounds can also vary widely depending on their specific structure and substituents. It’s important to handle these compounds with care and use appropriate safety measures.

Direcciones Futuras

Propiedades

IUPAC Name |

3-methoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-14-5-3-6-15(11-14)19-23-21-25(24-19)17(13-28-21)9-10-22-20(26)16-7-4-8-18(12-16)27-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKQBKZNWBLGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2647668.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2647670.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2647674.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2647676.png)

![N-allyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2647677.png)

![N-[2-[2-(2-Methoxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2647688.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647691.png)